molecular formula C17H11F3N4O4 B2687715 2-(isonicotinamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide CAS No. 1796970-10-9

2-(isonicotinamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide

Cat. No. B2687715
CAS RN: 1796970-10-9
M. Wt: 392.294
InChI Key: GZUUUUKIXDOFJP-UHFFFAOYSA-N
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Description

2-(isonicotinamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide, also known as GSK690693, is a small molecule inhibitor of the protein kinase AKT. AKT is a key regulator of cell survival, proliferation, and metabolism, and is frequently dysregulated in cancer and other diseases. GSK690693 has been extensively studied in preclinical models and has shown promise as a therapeutic agent for the treatment of cancer and other diseases.

Scientific Research Applications

Oxazole Derivatives in Macrolide Synthesis

Oxazoles, including compounds structurally related to 2-(isonicotinamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide, have been utilized as masked forms of activated carboxylic acids in the synthesis of macrolides. These compounds readily form triamides upon reaction with singlet oxygen, a key step towards selective nucleophilic attack and subsequent macrocyclide synthesis, including the production of recifeiolide and curvularin (Wasserman et al., 1981).

Advances in Copper-Catalyzed Cyclization

Further research has developed efficient synthesis methods for 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization. These methods involve highly functionalized enamides, leading to oxazole derivatives with various functionalities, demonstrating the versatility of oxazole derivatives in synthesizing complex molecules (Kumar et al., 2012).

Gold-Catalyzed Oxidation Strategies

A novel approach for synthesizing 2,4-disubstituted oxazoles involves a gold-catalyzed oxidation strategy, demonstrating the compound's role in facilitating [3+2] annulations between terminal alkynes and carboxamides. This method emphasizes the compound's utility in synthesizing oxazole rings, a crucial structural motif in natural products (Luo et al., 2012).

Synthesis of Benzoxazole Products

Research has also explored the intramolecular oxidative C–O coupling of benzamides to afford benzoxazole products, highlighting the oxazole derivative's role in producing benzoxazole frameworks under metal-free conditions, which are significant in various chemical and pharmaceutical applications (Yu et al., 2012).

properties

IUPAC Name

2-(pyridine-4-carbonylamino)-N-[4-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N4O4/c18-17(19,20)28-12-3-1-11(2-4-12)22-15(26)13-9-27-16(23-13)24-14(25)10-5-7-21-8-6-10/h1-9H,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUUUUKIXDOFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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